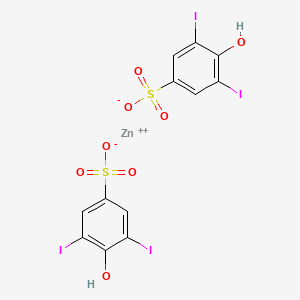

Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate)

Description

Properties

CAS No. |

547-41-1 |

|---|---|

Molecular Formula |

C12H6I4O8S2Zn |

Molecular Weight |

915.3 g/mol |

IUPAC Name |

zinc;4-hydroxy-3,5-diiodobenzenesulfonate |

InChI |

InChI=1S/2C6H4I2O4S.Zn/c2*7-4-1-3(13(10,11)12)2-5(8)6(4)9;/h2*1-2,9H,(H,10,11,12);/q;;+2/p-2 |

InChI Key |

GOQGBEWRWLVSSW-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].C1=C(C=C(C(=C1I)O)I)S(=O)(=O)[O-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) generally follows a coordination complex formation approach where zinc salt precursors react with the 4-hydroxy-3,5-diiodobenzenesulphonate ligand under controlled conditions. The ligand itself is derived from iodination and sulphonation of hydroxybenzene derivatives.

Ligand Preparation

The 4-hydroxy-3,5-diiodobenzenesulphonate ligand is synthesized through electrophilic aromatic substitution of hydroxybenzenesulphonic acid derivatives, introducing iodine atoms at the 3 and 5 positions. This iodination is typically carried out using iodine or iodinating agents in acidic or aqueous-organic solvent mixtures, ensuring regioselectivity at the meta positions relative to the hydroxy group.

Coordination with Zinc

The zinc coordination is achieved by reacting zinc salts, commonly zinc acetate or zinc sulfate, with the sodium or potassium salt of 4-hydroxy-3,5-diiodobenzenesulphonate. The reaction is usually conducted in aqueous or mixed aqueous-organic solvents under mild heating and stirring to facilitate complexation.

A typical preparation involves:

- Dissolving the zinc salt in water or a water-alcohol mixture.

- Adding the ligand salt solution slowly under stirring.

- Maintaining the reaction temperature between 25°C and 80°C to optimize complex formation.

- Adjusting pH to neutral or slightly basic conditions (pH 7–9) to promote coordination and precipitate the complex.

- Isolating the product by filtration or centrifugation.

- Washing with water or alcohol to remove impurities.

- Drying under vacuum or mild heating to obtain the pure complex.

Example Procedure (Hypothetical Based on Analogous Complexes)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Zinc acetate dihydrate (1 mmol) dissolved in 50 mL distilled water | Prepare zinc ion source |

| 2 | Sodium 4-hydroxy-3,5-diiodobenzenesulphonate (2 mmol) dissolved in 50 mL water | Prepare ligand solution |

| 3 | Add ligand solution dropwise to zinc solution under stirring at 60°C | Promote complexation |

| 4 | Adjust pH to 8 using dilute NaOH | Facilitate coordination and precipitation |

| 5 | Stir for 2 hours at 60°C | Ensure complete reaction |

| 6 | Cool to room temperature, filter precipitate | Isolate complex |

| 7 | Wash with cold water and ethanol | Purify product |

| 8 | Dry under vacuum at 50°C | Obtain dry complex |

Solvent and Base Selection

- Solvents: Water is the primary solvent due to the ionic nature of the ligand and zinc salts. Alcohols such as isopropanol or methanol may be used as co-solvents to improve solubility.

- Bases: Sodium hydroxide or potassium hydroxide are preferred to maintain alkaline conditions necessary for deprotonation of the sulphonate and hydroxy groups, facilitating coordination.

Analytical Data and Characterization

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 915.3 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar solvents |

| Melting Point | Not widely reported, estimated >200°C |

Spectroscopic Characterization

- Infrared Spectroscopy (IR): Characteristic bands for sulphonate groups (S=O stretching ~1150–1350 cm$$^{-1}$$) and phenolic O–H (~3200–3500 cm$$^{-1}$$) confirm ligand presence and coordination.

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ NMR signals correspond to aromatic protons; coordination shifts may be observed.

- X-ray Crystallography: Although specific crystallographic data for this compound is scarce, similar zinc complexes show tetrahedral or distorted square planar geometry around zinc coordinated by oxygen atoms from sulphonate and hydroxy groups.

Comparative Analysis with Related Complexes

The preparation of zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) shares similarities with other zinc complexes involving phenolic and sulphonate ligands. For example, zinc complexes with 2-(3,4-disulfanylphenyl)acetate and 2-methylimidazole ligands have been synthesized using aqueous solutions under mild heating, yielding tetrahedral coordination environments. Such analogies support the feasibility of aqueous-based preparation methods for the target compound.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Zinc source | Zinc acetate dihydrate, zinc sulfate | Readily soluble in water |

| Ligand source | Sodium or potassium salt of 4-hydroxy-3,5-diiodobenzenesulphonate | Prepared via iodination and sulphonation |

| Solvent system | Water or water-alcohol mixtures | Enhances solubility and reaction rate |

| Temperature | 25–80°C | Optimizes complexation kinetics |

| pH | 7–9 (alkaline) | Necessary for ligand deprotonation |

| Reaction time | 1–4 hours | Ensures complete coordination |

| Isolation | Filtration, washing, drying | Standard purification |

Chemical Reactions Analysis

Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc and modified organic ligands.

Reduction: Reduction reactions can alter the oxidation state of zinc and potentially modify the organic ligands.

Substitution: The sulphonate groups can participate in substitution reactions, where other functional groups replace them under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) has several scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other complex compounds.

Biology: The compound’s unique structure makes it useful in studying biological systems, particularly in understanding metal-ligand interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an antimicrobial agent.

Mechanism of Action

The mechanism by which zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) exerts its effects involves its interaction with molecular targets through its zinc center and organic ligands. The zinc ion can coordinate with various biological molecules, influencing their structure and function. The sulphonate groups can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

This section compares zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) with structurally or functionally related zinc-coordinated compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

a) Zinc Bis(2-ethylhexanoate) (CAS: 136-53-8)

- Structure : Features carboxylate ligands with branched alkyl chains.

- Properties: High solubility in nonpolar solvents due to hydrophobic alkyl groups; widely used as a catalyst in polyurethane foams and drying agents.

- Contrast: Unlike the iodine-substituted sulfonate, 2-ethylhexanoate lacks aromaticity and electronegative substituents, resulting in lower thermal stability and reduced antimicrobial activity .

b) Zinc 5-Nitroisophthalate (CAS: 60580-61-2)

- Structure: Contains nitro (-NO₂) and carboxylate (-COO⁻) groups on an aromatic ring.

- Properties : Moderate solubility in polar aprotic solvents; nitro groups enhance oxidative stability.

- Contrast : The nitro group provides stronger electron-withdrawing effects compared to iodine, influencing catalytic activity in oxidation reactions. However, the absence of iodine limits its use in halogen-specific applications .

c) 4-Hydroxy-3,5-dimethoxybenzaldehyde (CAS: 134-96-3)

- Structure : Aromatic aldehyde with methoxy (-OCH₃) and hydroxyl (-OH) substituents.

- Properties : High solubility in alcohols and ethers; used as a precursor in organic synthesis.

- Contrast: Methoxy groups are less sterically bulky than iodine, enabling higher reaction yields in aldehyde-involved condensations (e.g., 65–85% yields in dihydroquinazolinone synthesis). Iodine’s steric hindrance in the zinc sulfonate may reduce reactivity in similar reactions .

Physicochemical and Functional Properties

Table 1: Comparative Properties of Zinc-Coordinated Compounds

| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility | Key Applications |

|---|---|---|---|---|

| Zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) | 851.22 | -OH, -I, -SO₃⁻ | Low (organic) | Antimicrobial agents, catalysts |

| Zinc bis(2-ethylhexanoate) | 351.80 | -COO⁻, alkyl chains | High (nonpolar) | Polyurethane catalysts |

| Zinc 5-nitroisophthalate | 371.55 | -NO₂, -COO⁻ | Moderate (DMF) | Oxidative catalysis |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | 182.17 | -OH, -OCH₃ | High (alcohols) | Organic synthesis intermediates |

Research Findings on Substituent Effects

- Steric Hindrance: The iodine atoms in zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate) create significant steric bulk, which can reduce reaction efficiency in crowded molecular environments. For example, o-trifluoromethyl-substituted benzaldehyde achieved only 65% yield in a nanomicelle-catalyzed reaction due to steric effects, whereas less bulky aldehydes (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) achieved >85% yields .

- Electronic Effects: Iodine’s electronegativity enhances the sulfonate ligand’s electron-withdrawing capacity, improving zinc’s Lewis acidity. This property is advantageous in catalysis, such as in the reverse zinc oxide nanomicelle system, which demonstrated high efficiency (80–92% yields) in aqueous reactions .

- Crystal Engineering : The iodine and sulfonate groups facilitate halogen bonding and sulfonate-zinc coordination, promoting stable crystal packing. This contrasts with methoxy or nitro-substituted compounds, which rely more on hydrogen bonding or π-π interactions for supramolecular assembly .

Q & A

Q. What are the recommended methods for synthesizing zinc bis(4-hydroxy-3,5-diiodobenzenesulphonate), and how can purity be verified?

Synthesis typically involves sulfonation and iodination of benzenesulphonic acid derivatives, followed by metal coordination with zinc salts. Purity verification requires a combination of techniques:

- Elemental analysis to confirm stoichiometry.

- NMR spectroscopy (¹H/¹³C) to validate organic ligand structure.

- Mass spectrometry (MS) for molecular ion detection.

- X-ray diffraction (XRD) for crystallographic confirmation . Note: Specific synthetic protocols may require optimization due to limited literature on this compound .

Q. How should researchers assess the compound’s stability under varying laboratory conditions?

- Conduct thermogravimetric analysis (TGA) to evaluate thermal decomposition.

- Perform accelerated stability studies under controlled humidity/temperature.

- Monitor iodinated ligand degradation via HPLC-UV or iodometric titration .

- Store in airtight, light-protected containers at 0–6°C to prevent hydrolysis or iodine loss .

Q. What safety precautions are critical when handling this compound?

- Use gloves (nitrile) and goggles to avoid skin/eye contact (GHS Category 2/2A hazards) .

- Work in a fume hood to prevent inhalation of particulate matter.

- Dispose of waste via certified hazardous waste protocols, as iodinated compounds may require specialized treatment .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported solubility or reactivity?

- Use single-crystal XRD to determine supramolecular interactions (e.g., hydrogen bonds, π-stacking) that influence solubility .

- Compare Hansen solubility parameters with solvent polarity indices to explain discrepancies.

- Cross-reference DFT calculations with experimental data to model electronic effects of iodine substituents .

Q. What methodologies are suitable for studying its potential antimicrobial mechanisms?

- Perform minimum inhibitory concentration (MIC) assays against bacterial/fungal models.

- Use fluorescence microscopy with membrane-staining dyes (e.g., propidium iodide) to assess cell membrane disruption.

- Conduct synchrotron-based X-ray absorption spectroscopy (XAS) to probe zinc-ion release kinetics .

Q. How can researchers analyze environmental persistence or ecotoxicity?

- Employ HPLC-MS/MS to detect degradation products in simulated ecosystems.

- Use microcosm studies with soil/water samples to track iodine leaching via ICP-MS .

- Reference environmental standards for sulfonates (e.g., EPA Method 8321B) for regulatory compliance .

Methodological Challenges & Solutions

Q. What strategies address conflicting data on ligand-metal binding affinity?

- Replicate experiments using isothermal titration calorimetry (ITC) under standardized buffer conditions.

- Compare EXAFS (Extended X-ray Absorption Fine Structure) data to quantify Zn–O bond lengths and coordination geometry .

- Validate results with competitive binding assays using EDTA or other chelators.

Q. How can supramolecular synthon principles guide co-crystal design with this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.